
6-(1-Fluoroethyl)-4(1H)-pyrimidinone
概要
説明
6-(1-Fluoroethyl)-4(1H)-pyrimidinone, also known as FEPM, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. FEPM belongs to the pyrimidine family of compounds and has a molecular formula of C6H7FN2O.
作用機序
6-(1-Fluoroethyl)-4(1H)-pyrimidinone inhibits DHODH by binding to the enzyme's active site, thereby preventing the synthesis of pyrimidine nucleotides. This, in turn, leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have potent antiproliferative effects on cancer cells, as well as anti-inflammatory effects in animal models of inflammation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of 6-(1-Fluoroethyl)-4(1H)-pyrimidinone is its potency as a DHODH inhibitor, which makes it a useful tool for studying the role of DHODH in various biological processes. However, this compound's high potency can also make it difficult to use in certain experiments, as it may have off-target effects.
将来の方向性
There are several potential future directions for research on 6-(1-Fluoroethyl)-4(1H)-pyrimidinone. One area of interest is its potential use in cancer treatment, as DHODH inhibitors have shown promise as anticancer agents. Another area of interest is its potential use in the treatment of neurodegenerative diseases, as this compound has been shown to have neuroprotective effects in animal models. Additionally, further research is needed to better understand the off-target effects of this compound and to develop more selective DHODH inhibitors.
科学的研究の応用
6-(1-Fluoroethyl)-4(1H)-pyrimidinone has been studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the synthesis of pyrimidine nucleotides. This compound has also been studied for its potential use in cancer treatment, as DHODH is overexpressed in many cancer cells.
特性
IUPAC Name |
4-(1-fluoroethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O/c1-4(7)5-2-6(10)9-3-8-5/h2-4H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOIUIUOQJNADX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=O)NC=N1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452442 | |
| Record name | 6-(1fluoroethyl)-4-pyrimidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
227184-11-4 | |
| Record name | 6-(1fluoroethyl)-4-pyrimidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

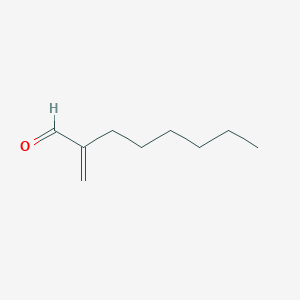

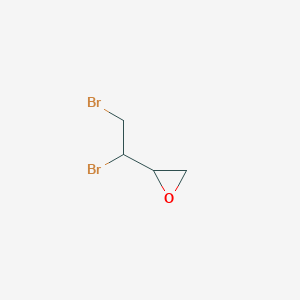
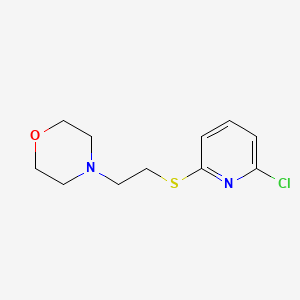
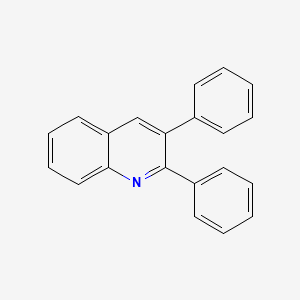
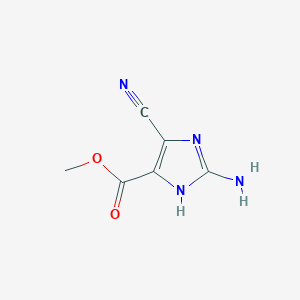
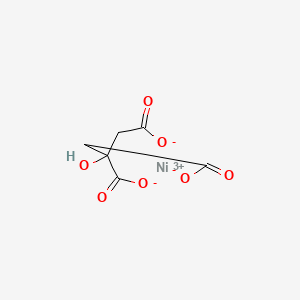



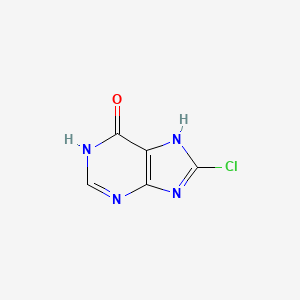
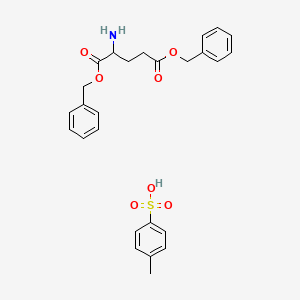
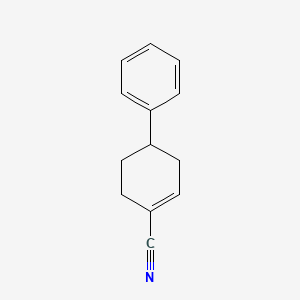
![7-Amino-2-(propan-2-yl)-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B3369153.png)